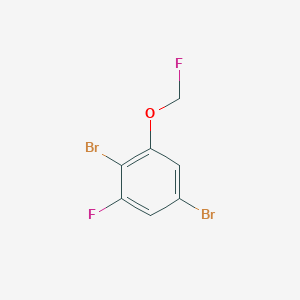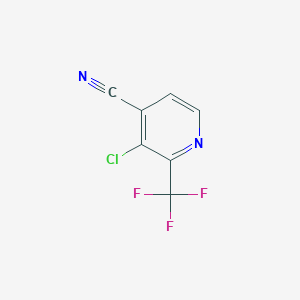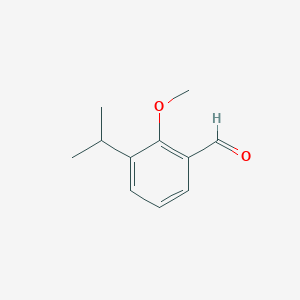
3-Isopropyl-2-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2-methoxybenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of an isopropyl group and a methoxy group attached to a benzene ring, with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 3-isopropylphenol, the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 .
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves catalytic processes that ensure high yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isopropyl-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isopropyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 3-Isopropyl-2-methoxybenzoic acid
Reduction: 3-Isopropyl-2-methoxybenzyl alcohol
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Applications De Recherche Scientifique
3-Isopropyl-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
3-Isopropylbenzaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
2-Methoxybenzaldehyde: Lacks the isopropyl group, leading to different chemical properties and uses.
3-Isopropyl-4-methoxybenzaldehyde: The position of the methoxy group changes, influencing its chemical behavior.
Propriétés
Numéro CAS |
91969-75-4 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-methoxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-4-5-9(7-12)11(10)13-3/h4-8H,1-3H3 |
Clé InChI |
KQIJCVWLKXUQTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
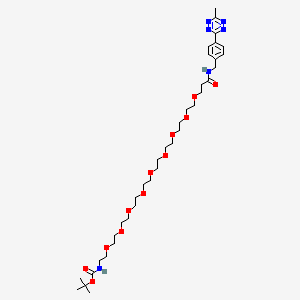

![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
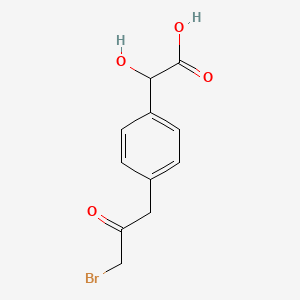
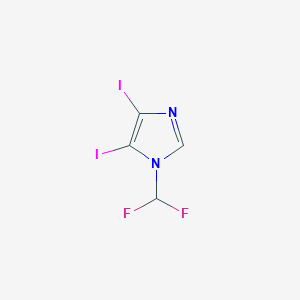

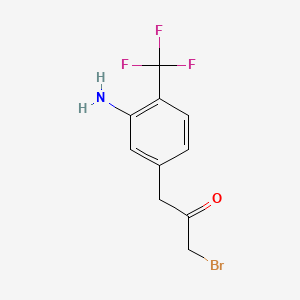
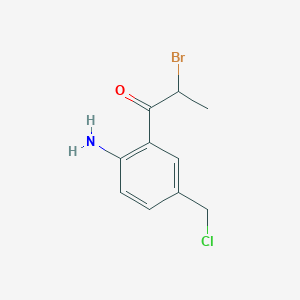
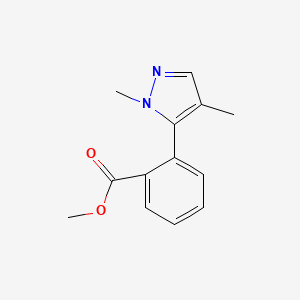
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)
![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
